molecular formula C30H18F48N3O6P3 B128943 Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene CAS No. 16059-16-8

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

Cat. No. B128943
CAS RN: 16059-16-8
M. Wt: 1521.3 g/mol
InChI Key: TYEUBAWEDRQJFN-UHFFFAOYSA-N
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Description

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a derivative of cyclotriphosphazene, a compound characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms. While the specific compound is not directly studied in the provided papers, similar hexakisphenoxy cyclotriphosphazenes with various substituents have been synthesized and investigated for their unique properties and potential applications. These compounds serve as ligands, form complexes with metals, and exhibit interesting photophysical and thermal properties .

Synthesis Analysis

The synthesis of hexakisphenoxy cyclotriphosphazenes typically involves the reaction of hexachlorocyclotriphosphazene with an appropriate nucleophilic reagent. For instance, hexakis(pyrenyloxy)cyclotriphosphazene is synthesized by reacting N3P3Cl6 with 2-hydroxypyrene . Similarly, hexakis(4-carboxylic acid ethyl ester phenoxy)cyclotriphosphazenes are prepared by reacting hexachlorocyclotriphosphazene with ethyl 4-hydroxybenzoate in the presence of a catalyst . These methods suggest that hexakis(1H,1H,5H-perfluoropentoxy)phosphazene could be synthesized through a similar nucleophilic substitution reaction using a perfluoropentanol derivative.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and theoretical calculations such as density functional theory (DFT). The nonplanar character of the phosphazene cycle is established, and bond lengths and valence angles are found to change within narrow ranges, indicating a degree of flexibility in the structure . This flexibility is also reflected in the ability of these compounds to form complexes with various geometries .

Chemical Reactions Analysis

Hexakisphenoxy cyclotriphosphazenes undergo various chemical reactions, including the formation of complexes with metal ions. For example, hexakis(2-pyridyloxy)cyclotriphosphazene forms dinuclear and trinuclear complexes with transition metals, and an unusual P-O bond cleavage is observed in the formation of a trinuclear heterobimetallic complex . The reactivity of these compounds can be further modified by introducing different functional groups, such as oxazoline, which can react with carboxylic group-containing molecules and macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexakisphenoxy cyclotriphosphazenes are diverse and depend on the substituents attached to the phosphazene ring. Photophysical studies reveal interesting emission behaviors, such as intramolecular excimer formation . Thermal and electrochemical properties have also been investigated, providing insights into the stability and reactivity of these compounds . Additionally, some derivatives have been used to improve the compatibility between different types of polymers, indicating their potential as compatibilizers .

Scientific Research Applications

Fire Retardancy in Polymers

Phosphazene compounds have been studied for their potential as fire retardants in polymers. For example, phosphorus-nitrogen containing compounds added to poly(butylene terephthalate) (PBT) increased the oxygen index, indicating improved fire retardancy, despite the presence of flaming drip phenomena in some tests (Levchik et al., 2000).

Hydrophobicity Enhancement in Nanofibers

Phosphazene derivatives have been used to enhance the hydrophobic properties of polymer nanofibers. The hydrophobicity of fibers can be influenced by the number of phosphazene groups bound, which has implications for surface protection applications (Kopecká et al., 2020).

Flame Retardancy and Thermal Stability

Research into phosphazene-based epoxy resins has shown that these materials can significantly improve flame retardancy and thermal stability in polymers. For instance, hexakis(4-hydroxyphenoxy)-cyclotriphosphazene synthesized phosphazene-based epoxy resins showed higher glass-transition and decomposition temperatures compared to traditional resins, along with excellent flame retardancy (Liu & Wang, 2009).

Polymer Compatibility and Blending

Phosphazene compounds like hexakis(4-oxazolinophenoxy)cyclophosphazene have been utilized to promote compatibility between different polymers, such as polycarbonate and polyamide-6, enhancing the blend properties of these materials (Giannotta et al., 2001).

Liquid Crystalline Properties

Certain phosphazene derivatives exhibit liquid crystalline properties, which can be manipulated by altering the side chains. For instance, hexakis[4-(4′-decyloxy)biphenoxy]cyclotriphosphazene showed enantiotropic smectic C phase, indicating potential applications in liquid crystal display technologies (Moriya et al., 1992).

Safety And Hazards

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUBAWEDRQJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18F48N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379361
Record name Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

CAS RN

16059-16-8
Record name Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene
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